2-(2-Furyl)-5-pyrimidinecarbaldehyde
Overview
Description
2-(2-Furyl)-5-pyrimidinecarbaldehyde is an organic compound characterized by a furan ring attached to a pyrimidine ring, which in turn is substituted with an aldehyde group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with 2-furylamine and acetic anhydride to form an intermediate, which is then reacted with formamide to yield the final product.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can undergo reduction to form pyrimidinylmethanol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Oxidation: 2-(2-Furyl)-5-pyrimidinecarboxylic acid.
Reduction: 2-(2-Furyl)-5-pyrimidinemethanol.
Substitution: 2-(2-Bromofuryl)-5-pyrimidinecarbaldehyde.
Scientific Research Applications
2-(2-Furyl)-5-pyrimidinecarbaldehyde has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to involve the disruption of bacterial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-(2-Furyl)-5-pyrimidinecarbaldehyde is unique due to its specific structural features, which distinguish it from other compounds in the furan and pyrimidine families. Similar compounds include:
2-Furonitrile: Used as an intermediate in pharmaceutical synthesis.
Furil (2,2'-Furil): A furan derivative with different chemical properties and applications.
Properties
IUPAC Name |
2-(furan-2-yl)pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMHCQBKLJXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650958 | |
Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-19-8 | |
Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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